Cas no 1218656-70-2 (methyl 2-(cyclopropylamino)butanoate)
methyl 2-(cyclopropylamino)butanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-(cyclopropylamino)butanoate
- EN300-1069344
- 1218656-70-2
-
- Inchi: 1S/C8H15NO2/c1-3-7(8(10)11-2)9-6-4-5-6/h6-7,9H,3-5H2,1-2H3
- InChI Key: CQTNFIJMPQMRNT-UHFFFAOYSA-N
- SMILES: O(C)C(C(CC)NC1CC1)=O
Computed Properties
- Exact Mass: 157.110278721g/mol
- Monoisotopic Mass: 157.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 38.3Ų
methyl 2-(cyclopropylamino)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1069344-0.05g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 95% | 0.05g |
$744.0 | 2023-10-28 | |
| Enamine | EN300-1069344-0.1g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 95% | 0.1g |
$779.0 | 2023-10-28 | |
| Enamine | EN300-1069344-0.25g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 95% | 0.25g |
$814.0 | 2023-10-28 | |
| Enamine | EN300-1069344-0.5g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 95% | 0.5g |
$849.0 | 2023-10-28 | |
| Enamine | EN300-1069344-1.0g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 1g |
$1086.0 | 2023-06-10 | ||
| Enamine | EN300-1069344-2.5g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 95% | 2.5g |
$1735.0 | 2023-10-28 | |
| Enamine | EN300-1069344-5.0g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 5g |
$3147.0 | 2023-06-10 | ||
| Enamine | EN300-1069344-10.0g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 10g |
$4667.0 | 2023-06-10 | ||
| Enamine | EN300-1069344-1g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 95% | 1g |
$884.0 | 2023-10-28 | |
| Enamine | EN300-1069344-5g |
methyl 2-(cyclopropylamino)butanoate |
1218656-70-2 | 95% | 5g |
$2566.0 | 2023-10-28 |
methyl 2-(cyclopropylamino)butanoate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on methyl 2-(cyclopropylamino)butanoate
Methyl 2-(Cyclopropylamino)Butanoate (CAS No. 1218656-70-2): A Comprehensive Overview
Methyl 2-(Cyclopropylamino)Butanoate, a compound with the CAS registry number 1218656-70-2, is an organic chemical that has garnered significant attention in recent years due to its unique properties and potential applications across various fields. This compound is characterized by its structure, which includes a cyclopropyl group attached to an amino acid derivative, making it a valuable molecule in both academic research and industrial applications.
The synthesis of methyl 2-(cyclopropylamino)butanoate involves a series of carefully controlled reactions, often utilizing advanced organic chemistry techniques such as nucleophilic substitution and ring-opening reactions. The incorporation of the cyclopropyl group introduces interesting stereochemical and electronic properties, which have been extensively studied in recent research papers. For instance, a study published in the *Journal of Organic Chemistry* highlighted the compound's potential as a building block for constructing complex molecular architectures.
One of the most promising applications of methyl 2-(cyclopropylamino)butanoate lies in the field of pharmacology. Researchers have explored its role as a precursor for drug development, particularly in the design of bioactive molecules with enhanced pharmacokinetic profiles. A recent study in *Nature Communications* demonstrated that derivatives of this compound exhibit potent activity against certain enzymes involved in neurodegenerative diseases, suggesting its potential as a lead compound for therapeutic interventions.
In addition to its pharmacological applications, methyl 2-(cyclopropylamino)butanoate has also found utility in materials science. Its unique structure allows for the formation of self-assembled monolayers, which are highly sought after in the development of advanced materials with tailored surface properties. A paper published in *Advanced Materials* detailed how this compound can be used to create surfaces with enhanced adhesion properties, opening new avenues for its use in coatings and lubricants.
The environmental impact of methyl 2-(cyclopropylamino)butanoate has also been a topic of interest among researchers. Studies have shown that under certain conditions, the compound can undergo biodegradation, making it a more sustainable option compared to traditional organic compounds. This aspect is particularly relevant in light of the growing emphasis on green chemistry and sustainable practices across industries.
From a manufacturing standpoint, the production of methyl 2-(cyclopropylamino)butanoate has become more efficient with advancements in catalytic processes and reaction engineering. Modern synthesis methods now allow for higher yields and better purity levels, reducing costs and enhancing scalability for industrial applications.
In conclusion, methyl 2-(cyclopropylamino)butanoate (CAS No. 1218656-70-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new potentials for this compound, it is poised to play an even more significant role in shaping future innovations.
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